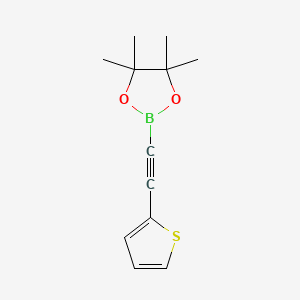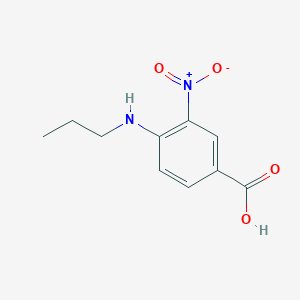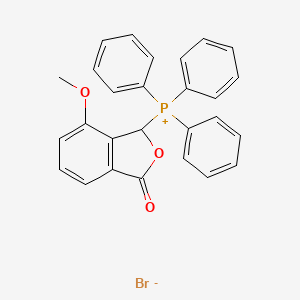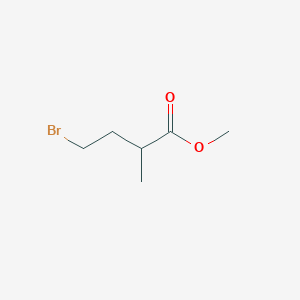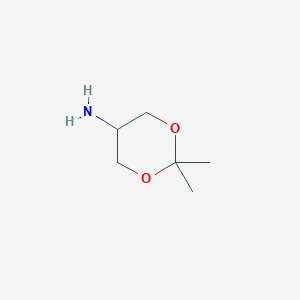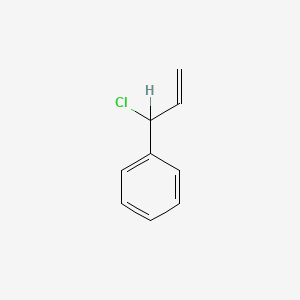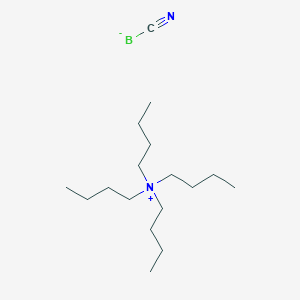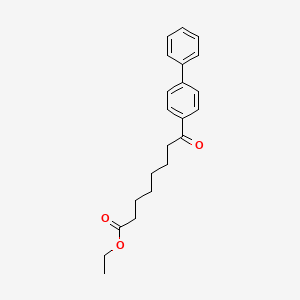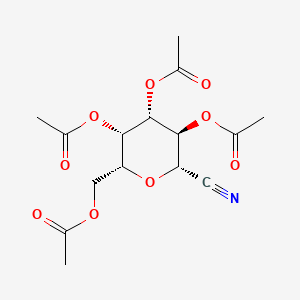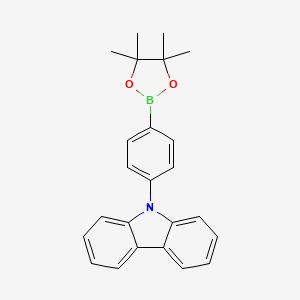
9-(4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯基)-9H-咔唑
描述
The compound “9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole” is a complex organic molecule. It contains a carbazole group, which is a tricyclic compound consisting of two benzene rings fused on either side of a pyrrole ring . The molecule also contains a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boron-containing group often used in organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The carbazole group is a tricyclic structure, and the tetramethyl-1,3,2-dioxaborolan-2-yl group contains a boron atom, which can form stable covalent bonds with other atoms .科学研究应用
有机合成中间体
该化合物是一种具有硼酸酯和磺酰胺基团的有机中间体,可以通过亲核反应和酰胺化反应合成 . 它在有机合成反应中起着重要作用,尤其是在碳碳偶联和碳杂原子偶联反应中 .
药物合成
在药物的有机合成中,硼酸类化合物通常用于保护二醇;它被用于氨基酸的不对称合成、狄尔斯-阿尔德反应和铃木偶联反应 .
酶抑制剂或特异性配体药物
硼酸类化合物通常用作酶抑制剂或特异性配体药物。 除了治疗肿瘤和微生物感染外,它们还可用于治疗抗癌药物 .
荧光探针
硼酸类化合物还可以用作荧光探针,用于识别过氧化氢、糖类、铜离子和氟离子以及儿茶酚胺 .
药物载体
硼酸酯键因其构建条件简单、生物相容性好以及能够响应机体中pH、葡萄糖和ATP等各种微环境变化的优点,被广泛用于构建刺激响应性药物载体 .
ROS响应性药物递送系统
通过使用苯硼酸频哪醇酯(PBAP)对透明质酸(HA)进行结构修饰,开发了一种活性氧(ROS)响应性药物递送系统。 姜黄素(CUR)被封装在此药物递送系统中,形成姜黄素负载纳米粒子(HA@CUR NPs) .
去硼化
已经报道了使用自由基方法对1°、2°和3°烷基硼酸酯进行去硼化。 与马特森-CH2-同系物结合,该方案允许正式进行反马氏规则烯烃加氢甲基化 .
水解
一些苯硼酸频哪醇酯的水解动力学取决于芳香环上的取代基。 此外,pH值强烈影响反应速率,在生理pH值下反应速率明显加快 .
作用机制
Target of Action
It is known that boronic acid pinacol esters are generally used in metal-catalyzed c-c bond formation reactions like suzuki–miyaura reaction .
Mode of Action
The compound 9-Carbazolylbenzeneboronic acid pinacol ester interacts with its targets through a process known as the Suzuki coupling reaction . This reaction is a type of cross-coupling reaction, allowing the formation of a carbon-carbon bond from a halide and a boron compound .
Biochemical Pathways
The biochemical pathways affected by 9-Carbazolylbenzeneboronic acid pinacol ester are related to the formation of carbon-carbon bonds . The Suzuki-Miyaura coupling reaction, which this compound participates in, is a key process in organic chemistry, particularly in the synthesis of biaryl compounds .
Result of Action
The molecular and cellular effects of the action of 9-Carbazolylbenzeneboronic acid pinacol ester are primarily the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, including biaryl compounds .
Action Environment
The action, efficacy, and stability of 9-Carbazolylbenzeneboronic acid pinacol ester can be influenced by various environmental factors. These include the pH of the environment, the presence of a catalyst (typically a palladium compound), and the temperature . The Suzuki-Miyaura coupling reaction, for instance, is typically performed under mild conditions and can tolerate a wide range of functional groups .
生化分析
Biochemical Properties
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and catalysis. This compound is known to interact with various enzymes, including oxidoreductases and transferases, through its dioxaborolane group. The boron atom in the dioxaborolane group can form reversible covalent bonds with nucleophilic sites on enzymes, thereby modulating their activity. For instance, 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole has been shown to inhibit the activity of certain kinases by binding to their active sites, leading to altered phosphorylation states of target proteins .
Cellular Effects
The effects of 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, leading to changes in cell proliferation and apoptosis . Additionally, 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular redox homeostasis .
Molecular Mechanism
At the molecular level, 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole exerts its effects through specific binding interactions with biomolecules. The dioxaborolane group facilitates the formation of reversible covalent bonds with hydroxyl and amino groups on proteins, leading to enzyme inhibition or activation . This compound can also modulate gene expression by interacting with transcription factors and altering their binding affinity to DNA . These molecular interactions underpin the diverse biochemical and cellular effects observed with 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole.
Temporal Effects in Laboratory Settings
The stability and degradation of 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under dry conditions but can undergo hydrolysis in the presence of moisture . Over time, the degradation products of 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole can accumulate and potentially exert different biochemical effects compared to the parent compound .
Dosage Effects in Animal Models
The effects of 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole vary with different dosages in animal models. At low doses, this compound has been observed to enhance cellular antioxidant defenses and reduce oxidative stress . At higher doses, it can induce cytotoxicity and apoptosis in certain cell types . These dosage-dependent effects highlight the importance of optimizing the concentration of 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole for specific experimental applications.
Metabolic Pathways
9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is involved in various metabolic pathways, particularly those related to xenobiotic metabolism. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites . These metabolic transformations can influence the bioavailability and activity of 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole in biological systems .
Transport and Distribution
The transport and distribution of 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters and subsequently distributed to various subcellular compartments . The accumulation of 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole in specific tissues can influence its overall biochemical effects and therapeutic potential .
Subcellular Localization
The subcellular localization of 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole is a key determinant of its activity and function. This compound has been shown to localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression . Additionally, the presence of targeting signals and post-translational modifications can direct 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole to specific organelles, thereby influencing its subcellular distribution and biochemical effects .
属性
IUPAC Name |
9-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)17-13-15-18(16-14-17)26-21-11-7-5-9-19(21)20-10-6-8-12-22(20)26/h5-16H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDSYMVAUJZCOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C4=CC=CC=C4C5=CC=CC=C53 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474400 | |
| Record name | 9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
785051-54-9 | |
| Record name | 9-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


